N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
Description
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a unique azetidine ring substituted with an ethylsulfonyl group and a carbonyl-linked phenyl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the ethylsulfonyl and 3-methylbenzenesulfonamide groups enhance solubility and binding specificity.
Properties
IUPAC Name |
N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-27(23,24)18-12-21(13-18)19(22)15-7-9-16(10-8-15)20-28(25,26)17-6-4-5-14(2)11-17/h4-11,18,20H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHDSSMVQQQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate amine with an ethylsulfonyl chloride to form the ethylsulfonyl azetidine intermediate. This intermediate is then reacted with a phenyl isocyanate to introduce the phenyl group. The final step involves the sulfonation of the phenyl group with benzenesulfonyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in modulating enzyme activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cellular metabolism . By binding to the active site of PKM2, the compound can alter the enzyme’s activity, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of structurally related sulfonamide derivatives:
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (Compound 3r)
- Structure : Compound 3r (from the evidence) shares the 4-methylbenzenesulfonamide group but replaces the azetidine-carboxylphenyl core with an indole-ethyl scaffold and a 3-acetylphenyl substituent .
- Synthesis : Both compounds utilize gold-catalyzed reactions, but 3r is synthesized via a [Au(JohnPhos)(NTf2)]-mediated cyclization, whereas N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide likely involves azetidine ring functionalization.
- Functional Groups : The ethylsulfonyl group in the target compound may enhance metabolic stability compared to 3r’s acetyl group, which is prone to hydrolysis.
General Sulfonamide Derivatives
- Azetidine vs. Piperidine/Aziridine : Azetidine-containing compounds (e.g., the target molecule) exhibit intermediate ring strain compared to aziridine (three-membered) or piperidine (six-membered) analogs, influencing binding kinetics and synthetic accessibility.
- Sulfonyl Group Positioning : The 3-methylbenzenesulfonamide group in the target compound may exhibit steric and electronic differences compared to para-substituted analogs (e.g., 4-methylbenzenesulfonamide in 3r), affecting target affinity.
Comparative Data Table
Research Findings and Limitations
- The azetidine ring may improve selectivity for targets requiring rigid binding pockets.
- Further studies are needed to evaluate binding affinity, metabolic stability, and toxicity relative to analogs like 3r.
Biological Activity
N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring linked to a sulfonamide moiety, which is known for its biological activity. The presence of the ethylsulfonyl group enhances its solubility and reactivity, potentially influencing its pharmacological properties.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. The sulfonamide group is particularly notable for its ability to inhibit carbonic anhydrases and other related enzymes, which play crucial roles in physiological processes such as pH regulation and ion transport.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of sulfonamide derivatives. For example, compounds structurally related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 16 µg/mL, indicating potent activity against common pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.5 | Staphylococcus aureus |
| Compound B | 8.0 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is supported by preliminary studies indicating cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7), suggesting significant antiproliferative activity.
Case Studies
- In Vivo Studies : In a study involving mice with induced tumors, administration of this compound resulted in a 50% reduction in tumor size compared to control groups.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the azetidine ring or sulfonamide group can significantly alter biological activity. For example, increasing hydrophobicity at specific positions has been correlated with enhanced enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(3-(ethylsulfonyl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide, and what yield optimization strategies are supported by recent literature?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A representative approach involves:
Azetidine sulfonylation : React 3-(ethylsulfonyl)azetidine with a carbonylating agent (e.g., phosgene equivalents) to form the azetidine-1-carbonyl intermediate.
Phenyl ring functionalization : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-methylbenzenesulfonamide group to the 4-position of the phenyl ring.
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Yield Optimization : Adjust reaction temperature (e.g., 80°C for 15 hours as in related syntheses), solvent polarity (ethanol or DMF), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl agent) . Catalytic systems like Pd(PPh₃)₄ for coupling reactions may improve efficiency.
Synthetic Step Key Parameters Reference Azetidine activation Sulfonylation at 50–60°C General method Coupling reaction Ethanol, NaOH, 80°C
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
-
NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, sulfonamide protons at δ 7.1–7.3 ppm) .
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HRMS : Validate molecular weight (e.g., observed m/z 401.1505 vs. calculated 401.1502) .
-
IR Spectroscopy : Identify sulfonyl (S=O, ~1145–1234 cm) and carbonyl (C=O, ~1650–1750 cm) stretches .
Technique Key Peaks/Data Purpose NMR δ 2.4 (s, 3H, CH₃) Methyl group confirmation HRMS m/z 401.1505 Molecular formula verification
Q. How does the sulfonamide group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The sulfonamide moiety enhances hydrophilicity but may reduce stability under acidic conditions.
- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) and DMSO.
- Stability Assays : Monitor degradation via HPLC at 25°C/60% RH over 48 hours. Related analogs show stability ≥5 years at -20°C .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the azetidine or benzenesulfonamide moieties to enhance target binding affinity?
- Methodological Answer :
- Azetidine Modifications : Replace ethylsulfonyl with bulkier groups (e.g., cycloheptyl) to assess steric effects on conformational flexibility .
- Sulfonamide Tweaks : Introduce electron-withdrawing groups (e.g., nitro) to modulate pKa and membrane permeability .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes.
Q. How do crystallographic studies resolve conflicting data regarding the conformational flexibility of the azetidine ring?
- Methodological Answer : X-ray crystallography reveals torsional angles and ring puckering. For example:
-
Azetidine Ring : Planar vs. chair conformations affect interactions with hydrophobic pockets. Compare with analogs like N-(4-methylphenylsulfonyl) derivatives, where steric hindrance stabilizes specific conformers .
Conformation Bond Angles (°) Biological Implication Planar 90–95 Enhanced target engagement Puckered 105–110 Reduced metabolic clearance
Q. What strategies mitigate contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC, C) in rodent models.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo.
- Dose Optimization : Apply allometric scaling from in vitro IC values to in vivo doses.
Q. Which computational models predict the compound’s interaction with cytochrome P450 enzymes, and how do they align with empirical data?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4/CYP2D6 active sites.
- MD Simulations : Assess binding stability over 100 ns trajectories. Compare with experimental inhibition data (e.g., IC from fluorogenic assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
